4-Bromo-2-phenylquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-phenylquinolin-3-ol is a chemical compound with the molecular formula C15H10BrNO . It is a type of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds like 4-Bromo-2-phenylquinolin-3-ol has been a subject of extensive research. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenylquinolin-3-ol can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-phenylquinolin-3-ol can be analyzed using various electroanalytical tools. These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Bromo-2-phenylquinolin-3-ol and its derivatives are essential in various synthetic processes. For instance, Raveglia et al. (1997) described a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, which are obtained through the synthesis of the 3-amino intermediate and subsequent replacement of the amino group with bromine (Raveglia et al., 1997). Similarly, Lei et al. (2015) synthesized bromo-3-nitroquinolin-4-yl derivatives from 6-bromoquinolin-4-ol, which serve as intermediates in PI3K/mTOR inhibitors (Lei et al., 2015).
Antituberculosis Activity
Compounds derived from 4-bromo-2-phenylquinolin-3-ol show promise in antituberculosis applications. Omel’kov et al. (2019) reported the synthesis of new 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols with significant antituberculosis activity, highlighting a compound in the final stage of clinical trials (Omel’kov et al., 2019).
Antibacterial Properties
Arshad et al. (2022) explored the antibacterial activities of 6-Bromoquinolin-4-ol derivatives against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These compounds were synthesized using Chan–Lam coupling and showed varying degrees of antibacterial activity, with some derivatives exhibiting high effectiveness (Arshad et al., 2022).
Electronic and Optical Applications
Tonzola et al. (2007) synthesized a series of n-type conjugated oligomers, including 6,6′‐bis(2,4‐diphenylquinoline), demonstrating their potential in high-efficiency blue-light-emitting diodes (OLEDs) due to their electronic and optical properties (Tonzola et al., 2007).
Potential in Antimalarial Research
Barlin et al. (1992) synthesized derivatives like 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols, demonstrating their potential as antimalarial agents in in vitro tests against Plasmodium falciparum (Barlin et al., 1992).
Anticancer Potential
Chou et al. (2010) investigated 2-phenylquinolin-4-ones, leading to the development of an anticancer drug candidate. This highlights the potential of 4-bromo-2-phenylquinolin-3-ol derivatives in anticancer research (Chou et al., 2010).
Eigenschaften
IUPAC Name |
4-bromo-2-phenylquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-11-8-4-5-9-12(11)17-14(15(13)18)10-6-2-1-3-7-10/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZPGKLZYWHFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.